molecular formula C22H22Cl3N3O5 B1574261 PF-8380 hydrochloride

PF-8380 hydrochloride

Cat. No.: B1574261
M. Wt: 514.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Autotaxin (ENPP2) as a Lysophospholipase D (lysoPLD) Enzyme

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) that belongs to the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family. mdpi.comrndsystems.combio-techne.com Unlike other members of this family that primarily hydrolyze nucleotides, ATX exhibits potent lysophospholipase D (lysoPLD) activity. rndsystems.commedchemexpress.complos.org This enzymatic function allows ATX to catalyze the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA). mdpi.commedchemexpress.complos.org ATX is considered the primary producer of extracellular LPA in the bloodstream and other biological fluids. plos.orgnih.govahajournals.org

The structure of ATX includes a catalytic domain, two somatomedin-B-like domains, and a C-terminal nuclease-like domain. rndsystems.combio-techne.com The catalytic site is responsible for its lysoPLD activity. rndsystems.combio-techne.com PF-8380 hydrochloride is a potent inhibitor of ATX, with reported IC50 values of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. medchemexpress.commedchemexpress.comglpbio.comtargetmol.com This inhibition directly impacts the production of LPA. tocris.com

Biosynthesis and Biological Functions of Lysophosphatidic Acid (LPA)

Lysophosphatidic acid (LPA) is a simple yet powerful signaling phospholipid. While it can be an intermediate in intracellular phospholipid synthesis, its primary signaling functions occur extracellularly. ahajournals.orgbiologists.com The main pathway for extracellular LPA production involves the action of ATX on LPC. researchgate.net However, LPA can also be generated from phosphatidic acid by the action of phospholipases. researchgate.netnih.gov

Once produced, LPA exerts its biological effects by binding to a family of at least six specific G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6. mdpi.comnih.govfrontiersin.org The binding of LPA to these receptors activates a variety of downstream signaling pathways, including those involving Ras, Rho, PI3K, and MAPK. nih.govfrontiersin.org This activation leads to a wide range of cellular responses. nih.gov

Role of ATX-LPA Axis in Cellular Homeostasis and Pathophysiological Processes

The ATX-LPA signaling axis is a critical regulator of numerous cellular functions, contributing to both normal physiological processes and the development of various diseases. mdpi.comfrontiersin.orgnih.gov Its influence extends to cell proliferation, survival, migration, and the modulation of the tissue microenvironment.

Cellular Proliferation and Survival

The ATX-LPA pathway is a well-established promoter of cell proliferation and survival in various cell types. nih.govfrontiersin.org By activating its cognate receptors, LPA can stimulate signaling cascades that lead to cell growth and inhibit apoptosis (programmed cell death). researchgate.netmerckmillipore.com For instance, the ATX-LPA axis has been shown to promote the proliferation of endometrial cancer cells and mammary epithelial cells. spandidos-publications.com Research on glioblastoma has demonstrated that inhibiting ATX with PF-8380 can decrease the survival of cancer cells. nih.gov

Cell Migration and Invasion

A key function of the ATX-LPA axis is the stimulation of cell migration and invasion, processes that are fundamental to both normal development and cancer metastasis. nih.govfrontiersin.orgresearchgate.net ATX was initially identified as a tumor cell motility-stimulating factor. aacrjournals.org The LPA produced by ATX can induce changes in the cytoskeleton, promoting cell movement. nih.gov Studies using PF-8380 have shown that inhibiting ATX can significantly decrease the migration and invasion of glioblastoma cells. medchemexpress.comglpbio.comnih.gov For example, pretreatment of GL261 and U87-MG glioblastoma cells with PF-8380 resulted in a significant reduction in both migration and invasion. medchemexpress.comglpbio.com

Angiogenesis

Angiogenesis, the formation of new blood vessels, is another critical process influenced by the ATX-LPA signaling pathway. mdpi.comfrontiersin.orgaacrjournals.org ATX itself can act as an angiogenic factor, and the LPA it produces contributes to this effect by stimulating endothelial cell migration and the formation of microtubule-like structures. nih.govuniprot.org The ATX-LPA axis is essential for proper blood vessel formation during embryonic development. plos.orgaacrjournals.org In the context of cancer, this pathway can promote tumor-related angiogenesis. aacrjournals.orgnih.gov Interestingly, while some studies suggest a modest increase in tumor-associated vascularity with PF-8380 treatment alone, its combination with radiation therapy has been shown to significantly decrease vascularity. medchemexpress.comglpbio.com

Inflammation and Fibrosis

The ATX-LPA axis is increasingly recognized as a key player in inflammatory responses and the development of fibrosis in various tissues. mdpi.comnih.goversnet.org ATX expression can be upregulated during inflammation, leading to increased LPA production. aai.org This, in turn, can activate pro-inflammatory signaling pathways. frontiersin.org In the context of fibrosis, a condition characterized by excessive scarring and tissue hardening, the ATX-LPA pathway has been implicated in the pathogenesis of pulmonary and liver fibrosis. ersnet.orgfrontiersin.org Inhibition of the ATX-LPA axis has shown promise in attenuating fibrosis in preclinical models. ersnet.orgaai.orgfrontiersin.org The ATX/LPA/LPAR1 signaling axis, in particular, contributes to inflammation through mechanisms like macrophage activation. ersnet.org

Other Disease Associations in Preclinical Contexts

Preclinical research has linked aberrant ATX-LPA signaling to a wide spectrum of diseases beyond a single category. Elevated expression of ATX and LPA receptors is observed in various pathological conditions, suggesting a central role in their progression. wjgnet.comnih.gov

Fibrotic Diseases: The ATX-LPA pathway is a significant contributor to the pathophysiology of fibrosis in multiple organs. mdpi.com In preclinical models of pulmonary fibrosis, such as bleomycin-induced lung injury in mice, inhibition of ATX has been shown to limit the development of fibrosis. ersnet.orgnih.gov Similarly, this axis is implicated in liver fibrosis, where ATX expression is increased in response to injury, and in kidney fibrosis. nih.govmdpi.commdpi.commdpi.com The profibrotic effects are partly mediated by the LPA-LPAR1 axis, which regulates the expression of molecules like transforming growth factor-beta (TGF-β). mdpi.com

Cancer: The ATX-LPA axis is positively correlated with the invasive and metastatic potential of numerous cancers. nih.gov Preclinical studies have identified its involvement in glioblastoma, breast cancer, lung cancer, renal cell carcinoma, ovarian cancer, and hepatocellular carcinoma. nih.govmdpi.comfrontiersin.org In glioblastoma models, ATX overexpression is linked to enhanced invasion and migration. frontiersin.org In renal cell carcinoma, the pathway has been shown to mediate acquired resistance to therapies like sunitinib. aacrjournals.org The ATX-LPA axis also supports cancer stem cell characteristics in ovarian cancer through an autocrine loop. mdpi.com

Inflammation and Autoimmune Disorders: ATX has been implicated in inflammatory conditions like rheumatoid arthritis, with elevated levels found in the synovial fluid of patients. mdpi.com Preclinical models of arthritis have demonstrated that genetic deletion of the ATX gene (Enpp2) can attenuate the disease. mdpi.com The pathway is also involved in inflammatory responses in pancreatic ductal adenocarcinoma, where ATX acts as a stromal signal mediating resistance to TGFβ inhibition. aacrjournals.org Furthermore, the ATX inhibitor PF-8380 has been shown to reduce inflammatory hyperalgesia in a rat air pouch model. selleckchem.comresearchgate.net

Neurological and Neurodegenerative Conditions: There is growing evidence for the role of ATX in the progression of neurodegenerative diseases. acs.org Increased ATX activity or expression has been noted in patients with multiple sclerosis and Alzheimer's disease. mdpi.comacs.org In animal models of multiple sclerosis, inhibiting ATX can lessen the clinical signs of the disease. acs.org The ATX-LPA axis is also implicated in mediating neuropathic pain following nerve injury. acs.org

Rationale for Autotaxin Inhibition as a Therapeutic Strategy in Preclinical Research

The extensive involvement of the ATX-LPA signaling axis in the pathophysiology of numerous diseases makes it a compelling target for therapeutic intervention. nih.govresearchgate.net The rationale for inhibiting autotaxin in preclinical research is built on the principle that by blocking the enzyme, one can reduce the production of its pro-pathogenic product, LPA, thereby mitigating downstream signaling that drives disease progression. nih.govtocris.com

Inhibition of ATX is viewed as an attractive strategy because it targets the primary source of pathological extracellular LPA production. wjgnet.comresearchgate.net Preclinical studies have validated this approach across various disease models, demonstrating that blocking ATX activity can lead to favorable outcomes.

This compound is a potent, non-lipid, small-molecule inhibitor of autotaxin developed for this purpose. frontiersin.orgresearchgate.net It has been instrumental as a tool compound in preclinical research to probe the function of the ATX-LPA axis. researchgate.net PF-8380 inhibits ATX with high potency, exhibiting an IC₅₀ of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. medchemexpress.comglpbio.comtargetmol.commedchemexpress.com It also effectively inhibits rat autotaxin with an IC₅₀ of 1.16 nM. medchemexpress.comglpbio.com

Key findings from preclinical studies using ATX inhibitors like this compound that support this therapeutic rationale include:

Reduction of LPA Levels: Oral administration of PF-8380 has been shown to significantly reduce LPA levels both in plasma and at the site of inflammation in animal models, confirming that ATX is a major source of LPA during inflammation. researchgate.nettocris.com

Anti-inflammatory Effects: By lowering LPA levels, PF-8380 was shown to reduce inflammatory hyperalgesia in a rat model of arthritis, with an efficacy comparable to the non-steroidal anti-inflammatory drug naproxen. researchgate.netmdpi.com

Anti-cancer and Radiosensitizing Effects: In glioblastoma models, inhibiting ATX with PF-8380 enhanced the efficacy of radiation therapy. frontiersin.orgnih.gov Pre-treatment with PF-8380 before irradiation led to decreased clonogenic survival, reduced cell migration and invasion, and attenuated the radiation-induced activation of pro-survival pathways like Akt. glpbio.comnih.govncats.io Furthermore, ATX inhibition with PF-8380 diminished tumor vascularity and delayed tumor growth in vivo. nih.gov

Anti-fibrotic Potential: Pharmacological inhibition of ATX has been shown to attenuate the development of pulmonary fibrosis in preclinical models. nih.govmdpi.com This demonstrates the potential of ATX inhibitors to combat the aberrant wound healing responses that characterize fibrotic diseases. ersnet.org

These preclinical findings collectively establish a strong rationale for targeting autotaxin. By inhibiting this key enzyme with compounds such as this compound, it is possible to modulate the pathological signaling driven by LPA, offering a promising therapeutic avenue for a variety of disorders, including fibrosis, cancer, and chronic inflammatory conditions. nih.govacs.org

Properties

Molecular Formula

C22H22Cl3N3O5

Molecular Weight

514.79

Origin of Product

United States

Molecular Mechanism of Action of Pf 8380 Hydrochloride

Direct Inhibition of Autotaxin Enzyme Activity

The primary molecular action of PF-8380 is the direct inhibition of the enzymatic function of autotaxin. ATX functions as a lysophospholipase D (lysoPLD), catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA. biomedres.us By obstructing this catalytic activity, PF-8380 effectively lowers the levels of extracellular LPA, thereby mitigating its downstream signaling effects. rcsb.org

The potency of PF-8380 as an autotaxin inhibitor has been quantified through various enzymatic assays. In studies using isolated recombinant autotaxin, PF-8380 demonstrates high potency with a half-maximal inhibitory concentration (IC50) value reported to be as low as 1.7 nM to 2.8 nM. biomedres.usrcsb.orgresearchgate.netresearchgate.netmdpi.com The inhibitory activity is maintained across species, with an IC50 of 1.16 nM against rat autotaxin when using the substrate FS-3. biomedres.usresearchgate.netnih.gov When evaluated in a more complex biological matrix like human whole blood, the IC50 value is higher, reported at 101 nM, which reflects the influence of plasma protein binding and other factors. biomedres.usrcsb.orgresearchgate.netresearchgate.net Other studies have reported similar high potency, with IC50 values of 8.4 nM in an LPC coupled enzyme assay and 307 nM in rat whole blood. nih.govmdpi.com

Inhibitory Potency of PF-8380

Assay Condition Target Species Substrate IC50 Value
Isolated Enzyme Assay Human LPC 1.7 - 2.8 nM mdpi.comnih.gov
Isolated Enzyme Assay Rat FS-3 1.16 nM biomedres.usresearchgate.net
Human Whole Blood Human Endogenous 101 nM biomedres.usresearchgate.netresearchgate.net
LPC Coupled Enzyme Assay - LPC 8.4 nM nih.gov

PF-8380 is characterized as a specific inhibitor of autotaxin. nih.gov Its mechanism is targeted directly at the enzymatic conversion of LPC to LPA, which is the principal function of ATX in producing this signaling lipid. nih.govnih.gov By inhibiting ATX, PF-8380 leads to a measurable reduction in LPA levels in both plasma and at sites of inflammation. rcsb.org This targeted action confirms its selectivity for the ATX-LPA signaling axis, which is responsible for activating a family of G protein-coupled receptors (LPAR1-6) that mediate cellular responses like proliferation, migration, and survival. researchgate.netnih.govnih.gov The compound's efficacy in various preclinical models is attributed to this precise disruption of LPA production. nih.gov

Downstream Effects on Lysophosphatidic Acid (LPA) Production and Levels

The primary downstream effect of PF-8380 hydrochloride's inhibition of autotaxin is a marked reduction in the production and subsequent levels of lysophosphatidic acid (LPA) in various biological contexts. nih.govnih.gov

Reduction of LPA Species in Biological Samples (e.g., plasma, tissue homogenates)

Studies have consistently demonstrated the ability of PF-8380 to lower LPA levels in both in vivo and in vitro settings. In a rat air pouch model of inflammation, oral administration of PF-8380 resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory site within three hours. nih.govresearchgate.net This indicates that autotaxin is a primary source of LPA during inflammation. nih.gov

Furthermore, in mice, a single intravenous dose of PF-8380 led to a statistically significant decrease in most major LPA species in the plasma within 10 minutes. nih.gov A strong correlation was observed between the plasma concentration of PF-8380 and the decrease in total plasma LPA, suggesting a direct and dose-dependent effect. nih.gov Research has also shown that PF-8380 can cross the blood-brain barrier and decrease LPA levels in the brain. tocris.com

Maximal reduction of plasma LPA levels, including C16:0, C18:0, and C20:0 LPA species, was observed as early as 30 minutes post-administration in some studies. medchemexpress.commedchemexpress.com The effect of PF-8380 on the reduction of various LPA species is detailed in the interactive table below.

Interactive Data Table: Effect of PF-8380 on LPA Species

Biological Sample LPA Species Fold Change / Percent Reduction Reference
Rat Plasma Total LPA >95% reduction nih.govresearchgate.net
Rat Air Pouch Exudate Total LPA >95% reduction nih.govresearchgate.net
Mouse Plasma Most major LPA species Statistically significant decrease nih.gov
Mouse Plasma C16:0, C18:0, C20:0 LPA Maximal reduction at 0.5h medchemexpress.commedchemexpress.com
Mouse Brain Total LPA Decreased levels tocris.com

Impact on LPA Receptor Activation and Downstream Signaling Cascades

By reducing the available pool of LPA, PF-8380 indirectly modulates the activation of LPA receptors and their subsequent downstream signaling pathways. nih.govnih.gov LPA exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors 1-6 (LPA1-6). nih.govnih.gov Activation of these receptors triggers various signaling cascades that influence cell survival, proliferation, migration, and cytoskeletal remodeling. nih.govnih.gov

Key signaling pathways affected by the reduction in LPA levels due to PF-8380 include:

PI3K-Akt Pathway: LPA is known to activate the pro-survival PI3K-Akt pathway. nih.gov Inhibition of ATX by PF-8380 has been shown to reduce the activity of Akt, a central kinase in this pathway. nih.gov This attenuation of Akt phosphorylation has been observed in glioblastoma cells, contributing to reduced cancer cell survival. nih.govmedchemexpress.com

RhoA Pathway: The LPA-Gα(12/13)-RhoA signaling axis plays a role in cytoskeletal organization and has been implicated in fibrotic processes. nih.govbiorxiv.org Studies have shown that PF-8380 can affect the RhoA pathway, highlighting its potential to influence cellular morphology and interaction with the extracellular matrix. nih.govbiorxiv.org

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another downstream target of LPA receptor activation. nih.govbiorxiv.org PF-8380 has been demonstrated to impact this pathway, further underscoring its broad effects on LPA-mediated signaling. nih.govbiorxiv.org

TLR4 Signaling: In the context of neuroinflammation, PF-8380 has been shown to suppress the lipopolysaccharide (LPS)-induced increase in Toll-like receptor 4 (TLR4) expression. mdpi.com This suggests an interplay between the ATX-LPA axis and inflammatory signaling pathways. mdpi.com

Inhibition of these signaling cascades by PF-8380 leads to a variety of cellular effects, including decreased cell migration and invasion, as observed in glioblastoma cell lines. nih.govmedchemexpress.com

Cellular and Molecular Effects of Pf 8380 Hydrochloride in in Vitro Models

Impact on Cell Proliferation and Survival

The influence of PF-8380 on cell proliferation and survival has been investigated in both cancerous and non-cancerous cell types, often revealing context-dependent effects.

In oncology research, PF-8380 has been studied for its potential to sensitize cancer cells to conventional therapies. In glioblastoma multiforme (GBM), a highly aggressive brain tumor, PF-8380 has demonstrated significant effects on cell survival, particularly when used in combination with radiation. embopress.org Pre-treatment of both murine (GL261) and human (U87-MG) glioblastoma cell lines with 1 µM PF-8380 prior to irradiation resulted in a marked decrease in clonogenic survival, indicating that inhibition of ATX enhances radiation-induced cell death. embopress.org

Beyond glioblastoma, the effects of PF-8380 have been observed in other cancers. In models of hepatocellular carcinoma, PF-8380 caused a significant reduction in the viability of both sorafenib-susceptible (Huh7-S) and sorafenib-resistant (Huh7-R) cells. nih.gov In contrast, the impact on melanoma appears less direct in certain models; one study using a xenograft model of melanoma reported that PF-8380 did not significantly affect tumor progression. researchgate.net

PF-8380 also modulates the behavior of non-malignant cells involved in various physiological and pathological processes.

Endothelial Cells: Similar to its effects on glioblastoma cells, PF-8380 enhances the radiosensitivity of endothelial cells. Pre-treatment of murine brain endothelial cells (bEnd.3) and human umbilical vein endothelial cells (HUVEC) with PF-8380 led to a significant decrease in cell survival following radiation. embopress.org The compound also attenuated the radiation-induced phosphorylation of Akt, a key pro-survival signaling protein, in these cells. embopress.org

Hepatic Stellate Cells (HSCs): In in vitro models of liver fibrosis, PF-8380 has been shown to attenuate fibrotic phenotypes in activated human hepatic stellate cells (LX2 line). embopress.orgnih.gov As the activation and proliferation of HSCs are central to the progression of liver fibrosis, this suggests a role for ATX inhibition in controlling this process. nih.govfrontiersin.orgumw.edu.pl

Macrophages: In studies using the murine macrophage cell line RAW264.7, PF-8380 demonstrated immunomodulatory effects. While it only caused a non-significant decrease in macrophage migration, it significantly alleviated the induced expression of C-C chemokine 2 (CCL2), a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation. nih.gov

Fibroblasts: While fibroblasts are known to produce the ATX enzyme, specific in vitro studies detailing the direct effects of PF-8380 on fibroblast proliferation and survival are not extensively covered in the reviewed literature. echelon-inc.com

Modulation of Cell Migration and Invasion

The ATX-LPA axis is a well-established promoter of cell motility and invasion. nih.gov Consequently, its inhibition by PF-8380 has been shown to effectively impede these processes, particularly in the context of cancer.

PF-8380 significantly curtails the migratory and invasive capabilities of glioblastoma cells in vitro. embopress.org In wound healing assays, pre-treatment with PF-8380 before irradiation reduced the migration of GL261 and U87-MG cells. embopress.org More pronounced effects were observed in transwell invasion assays, where the compound substantially decreased the ability of these cells to invade through a basement membrane matrix. embopress.org These findings underscore the role of ATX in facilitating the aggressive and infiltrative nature of glioblastoma. nih.govembopress.org

Cell LineProcessInhibition (%)ConditionReference
GL261 (Murine Glioblastoma)Migration33.0%PF-8380 + Radiation embopress.org
U87-MG (Human Glioblastoma)Migration17.9%PF-8380 + Radiation embopress.org
GL261 (Murine Glioblastoma)Invasion35.6%PF-8380 + Radiation embopress.org
U87-MG (Human Glioblastoma)Invasion31.8%PF-8380 + Radiation embopress.org

Regulation of Angiogenesis and Neovascularization

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is known to be influenced by LPA signaling. researchgate.netembopress.org In vitro and in vivo models have demonstrated that PF-8380 can disrupt this process. In a mouse tumor vascular window model used to study tumor-associated blood vessel formation, the combination of PF-8380 pre-treatment with radiation led to a significant reduction in vascularity. embopress.org Specifically, this combination abrogated radiation-induced tumor neovascularization by 65% when compared to radiation alone. nih.gov This suggests that the ATX-LPA pathway is pivotal for the angiogenic response to radiation and that its inhibition can effectively diminish tumor vascularity. embopress.org

Table of Mentioned Compounds

Compound Name
PF-8380 hydrochloride
Lysophosphatidic acid (LPA)
Sorafenib

Attenuation of Radiation-Induced Tumor Neovascularization

PF-8380, a potent inhibitor of the enzyme autotaxin (ATX), has demonstrated significant effects on the formation of new blood vessels in tumors, particularly in response to radiation therapy. nih.govnih.gov In a mouse tumor vascular window model, while radiation alone triggered a slight increase in neovascularization, pretreatment with PF-8380 resulted in a significant reduction in vascularity. nih.gov Specifically, combining PF-8380 with 4 Gy irradiation was shown to decrease tumor-associated vascularity by 65% compared to radiation alone. nih.govmedchemexpress.com This suggests that the production of lysophosphatidic acid (LPA) by ATX is a critical component of the angiogenic response to radiation, and its inhibition by PF-8380 can effectively abrogate this process. nih.gov The inhibition of ATX by PF-8380 prior to irradiation was sufficient to inhibit neovascularization and delay tumor growth. nih.gov

Table 1: Effect of PF-8380 on Radiation-Induced Tumor Neovascularization

Treatment Group Change in Tumor-Associated Vascularity Statistical Significance (p-value) Source
4 Gy Irradiation Alone +27% 0.382 nih.gov
PF-8380 (10 mg/kg) Alone +20% 0.497 nih.gov
PF-8380 + 4 Gy Irradiation (vs. Control) -48% 0.031 medchemexpress.com

Impact on Endothelial Cell Function

The function of endothelial cells is crucial for the process of angiogenesis. mdpi.com PF-8380, by inhibiting the ATX-LPA signaling axis, directly affects the behavior of these cells. nih.govmdpi.com In in vitro studies, inhibition of ATX using PF-8380 was found to reduce the clonogenicity (the ability of a single cell to form a colony) of endothelial cells, such as human umbilical vein endothelial cells (HUVEC) and murine bEnd.3 cells. nih.gov Pre-treatment with PF-8380 led to a significant decrease in the survival of HUVEC and bEnd.3 cells following irradiation compared to cells treated with radiation alone. nih.gov This indicates that the ATX-LPA pathway plays a role in endothelial cell survival and proliferation, particularly in the context of radiation stress. nih.gov The enzyme ATX is essential for vessel formation, and its inhibition can disrupt the pathological progression of various vascular diseases where compromised endothelial function is a key factor. mdpi.com

Influence on Inflammatory and Fibrotic Cellular Responses

The ATX-LPA axis is increasingly recognized as a key modulator of inflammatory responses, particularly involving microglia, the resident immune cells of the central nervous system. mdpi.comnih.govnih.gov LPA can promote the polarization of microglia towards a pro-inflammatory M1-like phenotype. nih.govnih.gov Studies using the murine BV-2 microglia cell line have shown that PF-8380 can effectively attenuate pro-inflammatory responses induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.com

In LPS-stimulated BV-2 cells, PF-8380 was observed to suppress the expression of key pro-inflammatory proteins, including Toll-like receptor 4 (TLR4) and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, PF-8380 treatment reduced the production of nitric oxide (NO) and attenuated the neurotoxicity of microglia-conditioned medium. mdpi.com The inhibitor also decreased the concentration of various pro-inflammatory cytokines and chemokines in cellular supernatants. mdpi.com These findings highlight that by inhibiting ATX, PF-8380 can modulate microglial activation and reduce the expression of markers associated with the pro-inflammatory M1 phenotype. mdpi.comnih.gov

Table 2: Effects of PF-8380 on Pro-inflammatory Markers in LPS-Activated BV-2 Microglia

Marker / Response Effect of PF-8380 Treatment Source
Toll-like receptor 4 (TLR4) expression Suppressed mdpi.com
Cyclooxygenase-2 (COX-2) expression Suppressed mdpi.com
Nitric Oxide (NO) production Amplified NO production was attenuated mdpi.com
Pro-inflammatory Cyto-/Chemokine concentrations Augmented concentrations were attenuated mdpi.com

Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix, a process driven primarily by the activation of hepatic stellate cells (HSCs). umw.edu.plplos.org Upon liver injury, quiescent HSCs transform into activated, proliferative myofibroblasts that produce large amounts of collagen. umw.edu.plresearchgate.net The ATX-LPA signaling pathway has been implicated as a pathological mediator in liver fibrosis. mdpi.comnih.gov

While direct studies of PF-8380 on HSCs are limited, its mechanism of action strongly suggests a role in mitigating fibrotic processes. Key pro-fibrotic cytokines like Transforming growth factor-β1 (TGF-β1) are known to activate HSCs, leading to increased expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and Collagen I. umw.edu.plplos.org Given that PF-8380 inhibits ATX and thereby reduces LPA production, it is expected to interfere with the signaling cascades that lead to HSC activation. mdpi.comnih.gov By blocking a key upstream mediator in fibrosis, PF-8380 has the potential to attenuate the expression of these critical fibrotic markers in hepatic stellate cells. nih.gov

Crosstalk with Key Intracellular Signaling Pathways

The Akt/Protein Kinase B (PKB) signaling pathway is a central regulator of numerous cellular processes, including cell survival, proliferation, and migration. nih.gov Its activation is a known factor in the resistance of cancer cells to radiation therapy. nih.gov Research has firmly established that PF-8380 can abrogate the activation of this crucial pathway. nih.govnih.gov

In studies involving glioblastoma cell lines (U87-MG and GL261) co-cultured with endothelial cells, irradiation induced a marked increase in the phosphorylation of Akt. nih.gov However, pretreatment with PF-8380 effectively attenuated this radiation-induced Akt phosphorylation. nih.govnih.govmedchemexpress.com This inhibition of Akt activation is a key mechanism through which PF-8380 enhances the radiosensitivity of cancer cells. nih.govscribd.com By preventing the activation of this pro-survival pathway, PF-8380 disrupts downstream effects that contribute to radioresistance in both tumor cells and the tumor vascular endothelium. nih.gov

Modulation of MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway is known to be one of the downstream effects of LPA receptor signaling. Research indicates that by inhibiting ATX, PF-8380 can attenuate the LPA-induced activation of the MAPK/ERK pathway.

In a comparative study using hepatic stellate cells (HSCs) and macrophages, PF-8380 was shown to inhibit the phosphorylation of MAPK/ERK. nih.govembopress.org The production of LPA by ATX and its subsequent binding to G-protein coupled receptors on the cell surface typically triggers a cascade that leads to the phosphorylation and activation of ERK. researchgate.net By preventing the synthesis of LPA, PF-8380 effectively blocks this activation signal. nih.govembopress.org Studies have demonstrated that ATX-bound LPA enhances the activation of ERK compared to stimulation with LPA alone, highlighting the importance of ATX in this signaling axis. biorxiv.org PF-8380, as a type I inhibitor of ATX, has been shown to be proficient in inhibiting this signaling in cell culture. nih.govbiorxiv.org

Table 1: Effect of Autotaxin Inhibitors on Downstream Signaling Pathways in In Vitro Models
CompoundInhibitor TypeCell ModelEffect on MAPK/ERK PhosphorylationEffect on RhoA-mediated Remodeling
PF-8380Type I ATX InhibitorHepatic Stellate Cells (LX2), Macrophages (RAW)InhibitionInhibition
Cpd17Type IV ATX InhibitorHepatic Stellate Cells (LX2), Macrophages (RAW)Potent InhibitionPotent Inhibition
Data derived from Wenes et al., 2022. nih.govembopress.org

This table compares the in vitro effects of PF-8380, a type I autotaxin (ATX) inhibitor, with Cpd17, a type IV inhibitor, on key downstream signaling pathways. Both compounds were found to inhibit MAPK/ERK phosphorylation and RhoA-mediated cytoskeletal remodeling in relevant cell lines, with the type IV inhibitor showing higher potency in these particular assays. nih.govembopress.org

Effects on RhoA-mediated Cytoskeletal Remodeling

The small GTPase RhoA is a master regulator of the actin cytoskeleton, and its activation is a well-established consequence of LPA signaling, leading to changes in cell shape, motility, and contraction. researchgate.netembopress.org LPA binds to its receptors, which couple to Gα12/13 proteins, leading to the activation of RhoA. nih.govbiorxiv.org Activated RhoA, in turn, stimulates downstream effectors like Rho-associated kinase (ROCK), which promotes the formation of actin stress fibers and focal adhesions, key components of cellular architecture and migration machinery. embopress.orgresearchgate.net

In vitro studies have confirmed that by blocking LPA production, PF-8380 can effectively inhibit the activation of the RhoA pathway. nih.govbiorxiv.org In models using hepatic stellate cells, treatment with PF-8380 led to a reduction in RhoA-mediated cytoskeletal remodeling. nih.govembopress.org This demonstrates that the compound can disrupt the signaling axis that links extracellular LPA to the internal machinery governing cell structure and movement. The inhibition of this pathway is a key mechanism by which PF-8380 can modulate cellular behaviors such as migration and invasion. nih.govbiorxiv.org

Interaction with Radiation Response Mechanisms (Radiosensitization)

A significant finding from in vitro research is the ability of PF-8380 to act as a radiosensitizer, particularly in the context of glioblastoma multiforme (GBM), a highly radio-resistant brain tumor. nih.govfrontiersin.org Studies using human (U87-MG) and murine (GL261) glioblastoma cell lines have shown that pre-treatment with PF-8380 enhances the efficacy of ionizing radiation. nih.gov

The mechanism of this radiosensitization involves the inhibition of LPA-mediated survival and migratory pathways that are often activated in response to radiation. nih.gov Specifically, pre-treatment with PF-8380 prior to irradiation resulted in several key effects:

Decreased Clonogenic Survival: The ability of single tumor cells to proliferate and form colonies after radiation was significantly reduced. nih.gov

Reduced Cell Migration and Invasion: The migratory and invasive capacity of glioblastoma cells, which contributes to tumor recurrence, was substantially decreased. nih.gov

Attenuation of Akt Signaling: PF-8380 was found to abrogate the radiation-induced activation of Akt, a key pro-survival signaling molecule. nih.govfrontiersin.org

These findings identify the ATX-LPA axis as a viable target for overcoming radioresistance in cancer cells. nih.gov By disrupting these pro-survival and pro-motility signals, PF-8380 makes cancer cells more vulnerable to the cytotoxic effects of radiation. nih.govfrontiersin.org

Table 2: Radiosensitizing Effects of PF-8380 in Glioblastoma Cell Lines
Cell LineTreatmentEndpointObserved Effect
U87-MG (Human)1 µM PF-8380 + 4 Gy RadiationMigration17.9% decrease (P = 0.012)
Invasion31.8% decrease (P = 0.002)
GL261 (Murine)1 µM PF-8380 + 4 Gy RadiationMigration33% decrease (P = 0.002)
Invasion35.6% decrease (P = 0.0037)
Data derived from Shankar et al., 2013. nih.gov

This table summarizes the significant reduction in cell migration and invasion in human (U87-MG) and murine (GL261) glioblastoma cell lines when treated with PF-8380 prior to irradiation, as compared to radiation alone. nih.gov

Preclinical in Vivo Studies and Therapeutic Potential in Animal Models

Animal Models of Inflammation

The role of the ATX-LPA signaling pathway in inflammation has prompted investigations into the anti-inflammatory effects of PF-8380.

Rat Air Pouch Model of Inflammation: Reduction of LPA Levels and Inflammatory Hyperalgesia

In a well-established rat air pouch model of inflammation, PF-8380 demonstrated significant efficacy. Oral administration of the compound led to a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within the air pouch. nih.gov This marked decrease in LPA at the site of inflammation highlights the compound's ability to effectively inhibit ATX in vivo. Furthermore, this reduction in LPA correlated with a significant attenuation of inflammatory hyperalgesia, a heightened sensitivity to pain. The observed analgesic effect was comparable in efficacy to the widely used nonsteroidal anti-inflammatory drug (NSAID), naproxen, underscoring the potential of ATX inhibition as a therapeutic strategy for inflammatory pain. nih.govresearchgate.net

ModelKey FindingsReference
Rat Air Pouch Model>95% reduction in plasma and air pouch LPA levels within 3 hours. nih.gov
Rat Air Pouch ModelReduced inflammatory hyperalgesia with efficacy similar to naproxen. nih.gov
Table 1: Summary of Findings in the Rat Air Pouch Model of Inflammation.

Adjuvant-Induced Arthritis Models: Inhibition of Inflammatory Hyperalgesia

The therapeutic potential of PF-8380 was further explored in adjuvant-induced arthritis models in rats, which mimic aspects of human rheumatoid arthritis. In these models, treatment with PF-8380 resulted in a dose-dependent inhibition of inflammatory hyperalgesia. researchgate.net This finding provides further evidence for the role of the ATX-LPA axis in the pathogenesis of arthritis and suggests that PF-8380 could be a valuable tool for mitigating the pain associated with inflammatory joint diseases. nih.gov

Animal Models of Cancer

The overexpression of ATX and elevated LPA levels have been implicated in the progression, invasion, and angiogenesis of various cancers. nih.gov Preclinical studies have therefore focused on the utility of PF-8380 as an anti-cancer agent, particularly in aggressive tumors like glioblastoma.

Glioblastoma Xenograft Models (e.g., GL261 mouse models): Delayed Tumor Growth and Radiosensitization

In studies using the GL261 mouse model of glioblastoma, PF-8380 has shown significant promise, particularly in combination with radiotherapy. nih.govnih.gov While PF-8380 alone did not produce a significant delay in tumor growth, its combination with radiation therapy led to a dramatic and synergistic effect. nih.gov In a heterotopic GL261 tumor model, mice receiving the combination treatment took more than 32 days to reach a target tumor volume, compared to just 11.2 days for untreated mice. nih.govnih.gov This demonstrates that PF-8380 can enhance the radiosensitivity of glioblastoma cells, making them more susceptible to the cytotoxic effects of radiation. nih.gov The mechanism behind this radiosensitization involves the inhibition of radiation-induced activation of the pro-survival protein Akt. nih.govnih.gov

ModelTreatment GroupTime to Reach 7000 mm³ Tumor VolumeReference
GL261 Mouse GlioblastomaUntreated Control11.2 days nih.govnih.gov
GL261 Mouse GlioblastomaPF-8380 + Irradiation>32 days nih.govnih.gov
Table 2: Effect of PF-8380 and Irradiation on Glioblastoma Tumor Growth.

Impact on Tumor Microenvironment and Angiogenesis in Cancer Models

PF-8380 has been shown to significantly alter the tumor microenvironment. nih.gov A key effect is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov In a dorsal skin fold model, PF-8380 was found to abrogate radiation-induced tumor neovascularization by 65%. nih.gov By diminishing tumor vascularity, PF-8380 can impede tumor growth and progression. nih.govnih.gov Furthermore, by inhibiting the ATX-LPA pathway, PF-8380 can reduce cancer cell invasion and migration, further contributing to its anti-tumor effects. nih.gov Studies in hepatocellular carcinoma models also indicate that PF-8380 can suppress the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. nih.gov

Animal Models of Fibrotic Diseases

The ATX-LPA axis is a known driver of fibrotic processes in various organs. Consequently, the potential of PF-8380 as an anti-fibrotic agent has been investigated in relevant animal models. In models of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of PF-8380 has been shown to reduce plasma ATX activity and decrease liver LPA levels. This was associated with an attenuation of fibrosis, as determined by histopathological scoring and reduced collagen deposition in the liver.

Furthermore, in a bleomycin-induced pulmonary fibrosis mouse model, the utility of ATX inhibition was demonstrated. While not PF-8380 itself, a closely related ATX inhibitor showed a significant reduction in collagen deposition and an amelioration of lung fibrosis. These findings suggest that inhibiting the ATX-LPA pathway with compounds like PF-8380 could be a viable therapeutic strategy for treating fibrotic diseases of the liver and lungs. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations

Understanding the relationship between the concentration of a drug in the body and its pharmacological effect is critical. Preclinical studies have characterized the pharmacokinetic profile of PF-8380 and established a clear link to its pharmacodynamic activity, primarily the reduction of its target molecule, LPA.

PF-8380 has demonstrated adequate oral bioavailability for in vivo testing in animal models. nih.gov Pharmacokinetic studies in rats have provided key parameters that describe its absorption, distribution, and elimination. Furthermore, investigations have shown that PF-8380 is capable of crossing the blood-brain barrier, leading to its accumulation in the brain and a corresponding decrease in local LPA concentrations. nih.gov

ParameterValue (in Rats)
Oral Bioavailability (%F) Moderate
Mean Clearance (CL) ~31 mL/min/kg
Volume of Distribution (Vss) ~3.2 L/kg
Effective Half-life (t1/2) ~1.2 h
Tissue Distribution Plasma, Brain

A strong and direct correlation has been established between the systemic exposure to PF-8380 and the reduction of LPA levels in vivo. nih.govresearchgate.net In a rat air pouch model of inflammation, a single oral administration of PF-8380 resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within 3 hours. nih.govresearchgate.net This profound and rapid reduction indicates that ATX is the primary source of LPA during inflammation and that its activity is effectively inhibited by PF-8380. nih.gov The extent of LPA reduction shows a clear dose-dependency, with maximal effects observed at higher exposures. researchgate.net

ModelExposureEffect on LPA Levels
Rat Air Pouch Model Oral Administration>95% reduction in plasma LPA within 3 hours.
>95% reduction in inflammatory site LPA within 3 hours.
Mouse Models Oral AdministrationDose-dependent reduction in plasma LPA levels.

The close pharmacokinetic/pharmacodynamic relationship observed with PF-8380 is crucial for its therapeutic potential. nih.gov The inhibition of plasma ATX activity has been shown to correlate directly with the inhibition of the enzyme at the site of inflammation. nih.gov This link between systemic drug concentration, target engagement (LPA reduction), and a therapeutic outcome was demonstrated in a rat model of inflammatory hyperalgesia. In this model, the reduction of LPA levels by PF-8380 was directly associated with a reduction in inflammatory pain, showcasing an efficacy comparable to that of the nonsteroidal anti-inflammatory drug naproxen. nih.govresearchgate.net This suggests that the rapid formation and degradation of LPA in vivo allows for a tight correlation between the pharmacokinetic profile of the inhibitor and its ultimate therapeutic effect. nih.gov

PK/PD ParameterCorrelation with Efficacy
Systemic Exposure (Plasma Concentration) Directly correlates with the degree of LPA reduction in plasma and at the site of inflammation.
LPA Reduction (Pharmacodynamic Marker) The extent of LPA reduction is directly linked to the therapeutic effect (e.g., reduction of inflammatory hyperalgesia).
PK/PD Relationship A close relationship is observed, suggesting that maintaining sufficient plasma concentrations to inhibit ATX is key to efficacy.

Structure Activity Relationship Sar and Analog Development for Autotaxin Inhibition

Identification of Key Pharmacophoric Features within PF-8380

The inhibitory activity of PF-8380 is derived from specific interactions between its structural motifs and the autotaxin enzyme. Co-crystal structures have revealed the precise binding mode, highlighting three essential pharmacophoric features that are critical for its high potency. nih.gov

The benzoxazolone "head" of PF-8380 plays a crucial role by occupying the catalytic pocket of autotaxin. nih.govnih.gov This moiety acts as a zinc-binding group, coordinating with the two zinc ions (Zn²⁺) present in the enzyme's active site. nih.gov This interaction is fundamental to the compound's inhibitory mechanism. The pKa of the benzoxazolone (approximately 7.6) is important for this binding. nih.gov The carbonyl oxygen of this group also participates in a hydrogen-bonding network with a water molecule within the active site, further stabilizing the inhibitor-enzyme complex. nih.gov The importance of this fragment is underscored by studies of synthetic intermediates of PF-8380, which show that analogs containing the benzo[d]oxazol-2(3H)-one moiety are key for autotaxin inhibition. nih.gov

The dichlorophenyl "tail" of PF-8380 extends into a deep, hydrophobic pocket within the autotaxin enzyme. nih.govnih.gov This hydrophobic tunnel is composed of several nonpolar amino acid residues, including Leu213, Leu216, Phe273, and Trp260. nih.govnih.gov The dichlorophenyl group establishes strong hydrophobic interactions with these residues, effectively anchoring the inhibitor in the correct orientation for optimal binding. nih.gov The presence of this group is a critical determinant of the compound's high potency. nih.gov The optimization of this hydrophobic tail is a key strategy in the design of other potent ATX inhibitors. For instance, in the analog BI-2545, the dichlorophenyl group was replaced with two trifluoromethyl groups to optimize the space-filling of this pocket. nih.gov

Connecting the zinc-binding head and the hydrophobic tail is a linker region that includes a piperazine (B1678402) core. nih.govnih.gov This linker correctly positions the two terminal moieties within the binding site. nih.gov While essential for orientation, the basic piperazine core in PF-8380 was identified as a source of liabilities, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to cardiac toxicity. nih.govnih.gov The 1,4-arrangement of a carbonyl group and the charged nitrogen of the piperazine core has also been noted as a potential source of chemical instability. frontiersin.org Consequently, this region became a primary focus for modification in the development of next-generation analogs. nih.govnih.gov

Design and Synthesis of PF-8380 Analogs with Modified Structures

Building on the SAR insights from PF-8380, researchers have designed and synthesized numerous analogs to improve its pharmacological profile. The primary goals have been to enhance potency and metabolic stability while designing out identified liabilities such as hERG inhibition. nih.govnih.gov

PF-8380 exhibits potent inhibition of autotaxin, with reported IC₅₀ values of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. medchemexpress.commedchemexpress.com However, it suffers from low metabolic stability in human liver microsomes. nih.govnih.gov To address this, various modifications have been explored.

One strategy involved altering the linker region. Replacing the carbamate linker found in some analogs with different groups was investigated. For example, introducing a cinnamic acid-derived amide did not affect enzymatic potency but led to a significant drop in whole blood potency. nih.gov Other modifications, such as introducing steric bulk or cyclizing the linker, resulted in a 30- to 40-fold loss in ATX inhibitory potency. nih.gov These findings highlight the linker's sensitivity to structural changes and its importance in maintaining potency.

Compound/AnalogModification from PF-8380 Base StructureATX IC₅₀ (Enzyme Assay)ATX IC₅₀ (Rat Whole Blood)hERG IC₅₀
PF-8380 (2) -3 nM307 nM480 nM
Analog 4 Carbamate linker replaced with cinnamic acid amidePotency maintainedDramatic dropIncreased inhibition
Analog 5 Saturated analog of 4---
Analog 6 Cyclopropyl linker introducedPotentDramatic dropUnfavorable
Analog 7 Carbamate linker replaced with ureaDecreased potency--
BI-2545 (19) Piperazine core replaced with [3.1.0]-bicycle; Dichlorophenyl replaced with bis(trifluoromethyl)phenylSingle-digit nMGood potencyNo inhibition up to 10 µM

Data compiled from a study on the discovery of BI-2545. nih.gov

A significant liability of PF-8380 is its off-target inhibition of the hERG channel (IC₅₀ = 480 nM). nih.govnih.gov This is a major safety concern that can prevent a compound's clinical development. It was hypothesized that the basic center of the piperazine core was responsible for this hERG activity. nih.gov

To overcome this, a key strategy was to replace the basic piperazine core entirely. nih.govnih.gov This led to the development of analogs like BI-2545, where the piperazine was replaced with a non-basic [3.1.0]-bicyclic core. nih.gov This modification successfully eliminated hERG inhibition (no effect up to 10 µM) and simultaneously improved metabolic stability. nih.gov Further optimization of the linker and the hydrophobic tail in this new series of compounds resulted in BI-2545, a potent ATX inhibitor with a clean safety profile and improved pharmacokinetic properties suitable for in vivo studies. nih.gov

Structure-Based Drug Design Approaches Utilizing ATX Crystal Structures

The development of potent and selective autotaxin (ATX) inhibitors has been significantly accelerated by structure-based drug design, a strategy heavily reliant on the elucidation of ATX crystal structures. The co-crystal structure of ATX with inhibitors like PF-8380 hydrochloride has provided invaluable atomic-level insights into the molecular interactions governing inhibitor binding, guiding the rational design of subsequent, improved compounds.

Co-crystallographic Data and Ligand-Protein Interactions

The binding mode of PF-8380 within the ATX active site has been detailed through X-ray crystallography (PDB ID: 5L0K) rcsb.org. This structural data reveals that PF-8380 positions itself to interact with key regions of the enzyme, primarily the hydrophobic pocket and the catalytic active site containing two zinc ions nih.govresearchgate.net.

The inhibitor is oriented such that its lipophilic 3,5-dichlorophenyl group anchors the molecule within a deep hydrophobic pocket. nih.govnih.gov This pocket is formed by several non-polar amino acid residues, including Leu213, Leu216, Ala217, Ile167, Trp260, and Phe273. nih.govnih.gov The dichlorobenzene moiety is effectively sandwiched between Tyr306 and Phe274 nih.gov.

A crucial hydrogen bond is formed between the carbonyl group of the carbamate linker in PF-8380 and the backbone nitrogen of Trp275. nih.govnih.gov Perhaps the most critical interaction for its high potency is the engagement of the catalytic zinc ions. The benzoxazolone headgroup of PF-8380 extends into the hydrophilic core, where its nitrogen atom directly coordinates with one of the catalytic Zn2+ ions, an interaction also involving Asp311 and His474. nih.govnih.gov This electrostatic interaction is believed to be a primary contributor to the low nanomolar potency of PF-8380. nih.gov

PF-8380 MoietyInteraction TypeInteracting ATX Residue(s)Reference
Dichlorophenyl GroupHydrophobic InteractionLeu213, Leu216, Ala217, Ile167, Trp260, Phe273 nih.govnih.gov
Carbamate CarbonylHydrogen BondTrp275 (backbone NH) nih.govnih.gov
Benzoxazolone NitrogenElectrostatic Interaction / Metal CoordinationCatalytic Zn2+ ion, Asp311, His474 nih.govnih.gov
Piperazine-1-carboxylateSandwich/StackingTyr306, Phe274 nih.gov

Molecular Dynamics Simulations and Pharmacophore Modeling

The well-defined binding mode and high potency of PF-8380 have established it as a valuable template for computational drug design studies, including molecular dynamics (MD) simulations and pharmacophore modeling. nih.gov

MD simulations have been performed on the ATX structure with PF-8380 placed in the binding site to analyze its stability and interaction dynamics. nih.gov These simulations help in understanding the flexibility of the protein-ligand complex and the role of surrounding water molecules. For instance, topological water network (TWN) analysis, a method that examines the arrangement of water molecules in the binding site, has been conducted using PF-8380 as the reference ligand to identify key pharmacophoric sites that can be targeted for designing novel inhibitors. nih.gov

Pharmacophore models have been generated based on the docked conformation of PF-8380 and other active compounds. nih.govresearchgate.net These models distill the essential chemical features required for ATX inhibition into a 3D arrangement. Key features derived from PF-8380's structure typically include a hydrophobic aromatic group (representing the dichlorophenyl tail), a hydrogen bond acceptor (the carbamate carbonyl), and a metal-binding feature (the benzoxazolone head). nih.gov Such models are then used for virtual screening of compound libraries to identify new and structurally diverse scaffolds that could potentially inhibit ATX. researchgate.net

Comparison of PF-8380 with Other Autotaxin Inhibitor Scaffolds and Generations

PF-8380 is a potent "Type I" inhibitor, a classification based on its binding mode where it occupies both the active site and the adjacent hydrophobic pocket. mdpi.comresearchgate.net It emerged as one of the most potent small molecule inhibitors of its time, with an IC50 of 2.8 nM in enzymatic assays. selleckchem.commedchemexpress.comaxonmedchem.com Its development marked a significant step forward from earlier, less potent, or less specific inhibitors. mdpi.com

However, while serving as a crucial tool compound, PF-8380 possesses certain liabilities. nih.govmdpi.com Profiling studies revealed low metabolic stability in human liver microsomes and a notable inhibitory effect on the hERG channel (IC50 of 480 nM), which can be a safety concern. nih.govmdpi.com These undesirable properties prompted further medicinal chemistry efforts to develop next-generation inhibitors that retained high potency while improving on the safety and pharmacokinetic profile. nih.govfrontiersin.org

One prominent example of such an evolution is the development of BI-2545. nih.gov Starting from the PF-8380 scaffold, researchers identified the basic piperazine nitrogen as a potential contributor to the hERG activity. nih.gov By replacing this core and rigidifying the linker with a bicyclo[3.1.0]hexane motif, they created compound 3 , which displayed a clean hERG profile and increased metabolic stability compared to PF-8380, while maintaining a 3 nM potency in the enzyme assay. nih.gov Further optimization of this new scaffold led to BI-2545, which demonstrated high potency and a superior pharmacokinetic profile. nih.gov

When compared to other scaffolds, such as the boronic acid-based inhibitors (e.g., HA155), PF-8380 represents a distinct chemical class. mdpi.comresearchgate.net While both inhibitor types interact with the active site, their specific interactions and chemical nature differ significantly. The development of diverse scaffolds like PF-8380 has been crucial for exploring the structure-activity relationships of ATX inhibition and providing multiple chemical series for therapeutic development. nih.gov

CompoundInhibitor Type/ScaffoldEnzyme IC50Key Features & Comparison NotesReference
PF-8380Type I / Piperazine-benzoxazolone2.8 nMPotent tool compound; used as a template for next-generation inhibitors. Liabilities include hERG inhibition and low metabolic stability. nih.govselleckchem.com
BI-2545Type I / Bicyclo[3.1.0]hexane2.2 nMDeveloped from PF-8380 scaffold. Designed to remove basic nitrogen, resulting in no hERG activity and improved metabolic stability. mdpi.com
HA155Type I / Boronic Acid5.7 nMRepresents a different chemical class of ATX inhibitors that also targets the active site. mdpi.com
Compound 30 (Balupuri et al.)Type I / Phenylthiazole2.19 nMA potent inhibitor developed by connecting the phosphate head with a piperidine tail from PF-8380 through a 4-phenylthiazole core. mdpi.com

Pf 8380 Hydrochloride As a Research Tool and Future Directions in Preclinical Atx Research

Utility as a Specific Pharmacological Probe for ATX-LPA Pathway Investigation

PF-8380 hydrochloride has been established as a potent and specific pharmacological tool for investigating the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway. echelon-inc.comguidetopharmacology.org Autotaxin is the primary enzyme responsible for producing LPA in the blood from lysophosphatidylcholine (B164491) (LPC). mdpi.comresearchgate.net The LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis. mdpi.comnih.gov

The utility of PF-8380 as a research probe stems from its high potency and specificity for ATX. It is a potent inhibitor of ATX, with reported IC50 values of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. echelon-inc.commedchemexpress.comresearchgate.net Its ability to effectively reduce LPA levels both in plasma and at specific sites of inflammation has allowed researchers to dissect the role of the ATX-LPA axis in various biological contexts. researchgate.netmedkoo.com For instance, oral administration of PF-8380 in a rat air pouch model resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory pouch, confirming that ATX is a major source of LPA during inflammation. researchgate.netmedkoo.com This characteristic makes PF-8380 an invaluable tool for elucidating the specific contributions of ATX-derived LPA in vivo. guidetopharmacology.org

The compound's mode of action involves binding to the orthosteric site of the ATX enzyme, mimicking the binding of the natural substrate, LPC. nih.gov The crystal structure of PF-8380 bound to ATX reveals that its benzoxazolone head interacts with a key zinc ion in the catalytic site, while its dichlorophenyl tail anchors within a hydrophobic pocket. mdpi.comnih.gov This well-defined binding mode contributes to its specificity and has been crucial for understanding the enzyme's structure-function relationship.

Table 1: In Vitro Potency of PF-8380

Assay Type Species/Matrix Substrate IC50
Isolated Enzyme Assay - - 2.8 nM
Isolated Enzyme Assay Rat FS-3 1.16 nM
Human Whole Blood Assay Human - 101 nM
Plasma Assay Human - 44 nM

This table summarizes the half-maximal inhibitory concentration (IC50) values of PF-8380 from various in vitro assays, demonstrating its high potency against the autotaxin enzyme.

Contributions to Understanding ATX Biology and Disease Pathogenesis

The application of PF-8380 has significantly advanced the understanding of autotaxin's role in numerous diseases. echelon-inc.comresearchgate.net By enabling the specific inhibition of ATX activity, PF-8380 has helped to validate the ATX-LPA axis as a therapeutic target in a variety of preclinical models.

Inflammation and Pain: Research using PF-8380 has demonstrated that inhibiting ATX can reduce inflammatory hyperalgesia with efficacy comparable to non-steroidal anti-inflammatory drugs like naproxen. mdpi.commedkoo.com This finding directly links ATX activity and LPA production to the mechanisms of inflammatory pain.

Cancer Biology: In oncology research, PF-8380 has been instrumental in exploring the role of ATX in tumor progression, invasion, and resistance to therapy. nih.govnih.gov Studies have shown that PF-8380 can inhibit the invasion and migration of glioblastoma cells and enhance their sensitivity to radiation therapy. nih.govselleckchem.comfrontiersin.org It achieves this by reducing LPA production, which in turn abrogates the radiation-induced activation of pro-survival pathways like Akt. nih.govfrontiersin.org Furthermore, PF-8380 has been shown to diminish tumor-associated neovascularization. nih.gov In models of hepatocellular carcinoma (HCC), PF-8380 demonstrated an ability to reduce cell viability and inhibit both epithelial-mesenchymal transition (EMT) and autophagy, key processes in tumor progression and therapy resistance. nih.gov

Fibrotic Diseases: The ATX-LPA axis is strongly implicated in fibroproliferative diseases. researchgate.netnih.gov The use of PF-8380 in animal models has provided evidence for this link. For example, studies have shown that PF-8380 can attenuate bleomycin-induced pulmonary fibrosis. mdpi.comnih.gov This has supported the rationale for developing ATX inhibitors for conditions like idiopathic pulmonary fibrosis (IPF). nih.gov

Other Conditions: PF-8380 has also been used to investigate the role of ATX in other pathologies. It has been shown to attenuate cardiac dysfunction and inflammatory responses in mice on a high-fat diet, highlighting a role for the ATX-LPA axis in metabolic disorders. mdpi.com

Development of Novel Autotaxin Inhibitors and Related Chemical Entities

The discovery and structural elucidation of PF-8380 bound to autotaxin have served as a critical foundation for the structure-based design and lead optimization of new ATX inhibitors. nih.govresearchgate.net The binding mode of PF-8380, with its distinct interactions in the catalytic site and the hydrophobic pocket, provided a clear roadmap for medicinal chemists. mdpi.comnih.gov

One key challenge identified with PF-8380 was its poor metabolic stability and off-target effects, such as inhibition of the hERG channel. mdpi.com This prompted researchers to modify the core structure of PF-8380 to improve its drug-like properties. For example, one strategy involved replacing the piperazine (B1678402) core of PF-8380, which led to the development of compounds like BI2545 with improved metabolic stability. mdpi.com Other optimization efforts focused on modifying the "head" group that interacts with the zinc ions and the hydrophobic "tail" group to enhance potency and selectivity. mdpi.com The knowledge that the benzoxazolone group of PF-8380 engages the catalytic zinc ion inspired the incorporation of similar zinc-binding moieties into other chemical scaffolds to increase their potency. nih.gov The 3,5-dichlorobenzyl group of PF-8380 became a classic tail structure known to form favorable hydrophobic interactions within the enzyme's pocket. mdpi.com

Research into the ATX-LPA axis has revealed the complexity of its signaling, involving multiple LPA receptors (LPARs). nih.gov This has led to the exploration of developing single molecules that can inhibit both ATX and one or more LPARs, a dual inhibition strategy aimed at more comprehensively blocking the pathway. mdpi.comnih.gov While PF-8380 itself is a specific ATX inhibitor, the understanding of the LPA pathway it facilitated has spurred interest in this dual-target approach. For instance, some research groups have developed compounds that act as both ATX inhibitors and LPAR1 antagonists. nih.gov This strategy could potentially overcome resistance mechanisms that might arise from targeting only the production of LPA, as it also blocks the downstream signaling receptors. mdpi.comnih.gov In one study, a compound was identified as a dual inhibitor of ATX and LPA1, demonstrating the feasibility of this approach. mdpi.com

Unexplored Preclinical Applications and Disease Models for ATX Inhibition

While ATX inhibition has been explored in fibrosis, cancer, and inflammation, several other potential therapeutic areas remain underexplored. The widespread biological functions of the ATX-LPA axis suggest its involvement in a broader range of pathologies.

Future preclinical research could focus on:

Neurological Disorders: The ATX-LPA axis has been implicated in neuroinflammation and neurological dysfunction. medkoo.com Further investigation in models of diseases like multiple sclerosis, Alzheimer's disease, and neuropathic pain could uncover new therapeutic applications.

Systemic Sclerosis (SSc): Recent studies have shown that novel ATX inhibitors can reduce skin thickening and myofibroblast count in murine models of SSc, suggesting this is a promising area for further preclinical evaluation. bioworld.com

Ocular Diseases: Given the role of LPA in angiogenesis and inflammation, exploring ATX inhibition in models of diabetic retinopathy or age-related macular degeneration could be a valuable research direction.

Kidney Fibrosis: As ATX inhibitors have shown efficacy in models of lung and cardiac fibrosis, their potential to mitigate the progression of chronic kidney disease and renal fibrosis warrants investigation.

The development of more sophisticated disease models, such as human organoids and patient-derived xenografts, could provide more translatable insights into the efficacy of ATX inhibitors in these unexplored areas. bioworld.com

Methodological Considerations in In Vitro and In Vivo ATX Inhibition Studies

The evaluation of ATX inhibitors like PF-8380 requires robust and varied methodological approaches.

In Vitro Assays: A common method to assess ATX activity is the LPC coupled enzyme assay, which uses a cocktail of enzymes to produce a fluorescent or colorimetric readout corresponding to LPA production. nih.gov Another approach uses fluorescently labeled LPC analogs like FS-3. medchemexpress.com It is crucial to also test inhibitors in more physiologically relevant matrices, such as human whole blood or plasma, as the potency can differ significantly from isolated enzyme assays. medchemexpress.comresearchgate.netnih.gov For PF-8380, the IC50 in a purified enzyme assay was 2.8 nM, whereas in a human whole blood assay, it was 101 nM. medchemexpress.comresearchgate.net This highlights the importance of considering protein binding and other matrix effects.

In Vivo Models: In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic relationship of ATX inhibitors. researchgate.netnih.gov A key consideration is the measurement of LPA levels in plasma and at the target tissue site to confirm target engagement. researchgate.netmedkoo.com The choice of animal model is critical and should be relevant to the human disease being studied. bioworld.com For example, bleomycin-induced lung fibrosis is a common model for IPF, while orthotopic tumor models are used in cancer research. nih.govbioworld.com When conducting in vivo studies, careful design, including proper randomization of animals and the use of appropriate positive and negative controls, is necessary for valid results. nih.gov

Challenges in translating findings from in vitro to in vivo settings include differences in metabolism, bioavailability, and the complexity of biological systems that cannot be fully replicated in a test tube. ecetoc.orghilarispublisher.com Therefore, an integrated approach using a combination of in vitro and in vivo methods is essential for the comprehensive evaluation of ATX inhibitors. nih.govyoutube.com

Table 2: Mentioned Compound Names

Compound Name
This compound
Lysophosphatidic acid (LPA)
Lysophosphatidylcholine (LPC)
Naproxen
BI2545
Ziritaxestat (GLPG-1690)
Cudetaxestat
MT-5562
BrP-LPA
ONO-8430506
FS-3
BBT-877
BLD-0409
Vatalanib (PTK787)
Enzastaurin
Snail
Twist
E-cadherin
N-cadherin
LC3-II
p62
Beclin-1
Akt
mTOR
Sphingosine-1-phosphate (S1P)
TUDCA
PAT-078
HA155
Darmstoff
FAP
IBMX
Rolipram
Cilostamide
Zaprinast
EHNA hydrochloride
Sappanone A
W-7 hydrochloride
ITI-214
Zatolmilast
Crisaborole
Bay 60-7550
Enpp-1-IN-1
Bucladesine sodium
Nerandomilast
Icariin

Enzyme Assays

The inhibitory activity of PF-8380 against ATX is rigorously quantified using various in vitro enzyme assays. These assays are fundamental in determining the compound's potency and selectivity, typically by measuring the reduction in the ATX-catalyzed production of lysophosphatidic acid (LPA) from its substrate, lysophosphatidylcholine (LPC). researchgate.netnih.gov

Two common methods employed are the LPC-coupled enzyme assay and the FS-3 substrate assay. In isolated enzyme assays utilizing LPC as the substrate, PF-8380 demonstrates high potency, with reported IC50 values—the concentration required to inhibit 50% of the enzyme's activity—as low as 2.8 nM. researchgate.netnih.govmedchemexpress.comaxonmedchem.com The potency of PF-8380 is maintained when using enzyme sourced from fetal fibroblasts with LPC as the substrate. medchemexpress.com

The FS-3 substrate assay offers a fluorogenic alternative for measuring ATX activity. Using this method, PF-8380 has been shown to inhibit rat autotaxin with an IC50 of 1.16 nM. medchemexpress.com The compound's efficacy is also tested in more physiologically relevant contexts, such as in human whole blood, where it inhibits ATX with an IC50 of 101 nM. researchgate.netnih.govmedchemexpress.comaxonmedchem.com This demonstrates that while still potent, the presence of other plasma proteins and potential binding partners can influence the compound's inhibitory activity.

Table 1: In Vitro Potency of PF-8380 in Enzyme Assays

Assay TypeEnzyme SourceSubstrateIC50 Value
Isolated Enzyme AssayPurified Human ATXLPC2.8 nM researchgate.netnih.govmedchemexpress.com
FS-3 Substrate AssayRat ATXFS-31.16 nM medchemexpress.com
Whole Blood AssayHumanEndogenous LPC101 nM researchgate.netnih.govmedchemexpress.com

Cell-Based Assays

To understand the functional consequences of ATX inhibition at a cellular level, PF-8380 is widely used in a variety of cell-based assays. These experiments help to elucidate the role of the ATX-LPA pathway in processes critical to cancer progression, such as cell survival, proliferation, migration, and invasion. nih.govresearchgate.net

Clonogenic Survival Assays: This assay assesses the ability of a single cell to proliferate and form a colony, a measure of reproductive viability. researchgate.netmdpi.com In studies involving human (U87-MG) and murine (GL261) glioblastoma cell lines, pre-treatment with 1 µM PF-8380 before irradiation led to a significant decrease in clonogenic survival compared to cells treated with radiation alone. medchemexpress.comnih.gov This suggests that inhibiting ATX can enhance the sensitivity of cancer cells to radiation therapy. nih.gov

Migration Assays: Cell migration is a key process in tumor metastasis. nih.gov The effect of PF-8380 on cancer cell migration has been demonstrated in wound-healing assays. For instance, pre-treatment of irradiated glioblastoma cells (GL261 and U87-MG) with PF-8380 resulted in a significant reduction in cell migration. nih.gov Specifically, migration was decreased by 33% in GL261 cells and 17.9% in U87-MG cells. medchemexpress.comnih.gov Similarly, PF-8380 showed a significant inhibitory effect on the migratory ability of both sorafenib-susceptible and sorafenib-resistant hepatocellular carcinoma (HCC) cells. nih.gov

Invasion Assays: The invasive potential of cancer cells is often evaluated using Transwell invasion assays. researchgate.net In glioblastoma cell lines, the addition of PF-8380 prior to irradiation resulted in a marked decrease in cell invasion through a Matrigel-coated membrane. nih.gov The reduction in invasion was 35.6% for GL261 cells and 31.8% for U87-MG cells, beyond the effect of radiation alone. medchemexpress.comnih.gov

Table 2: Effect of PF-8380 in Cell-Based Assays on Glioblastoma Cell Lines

Assay TypeCell LineTreatmentOutcome
Clonogenic SurvivalGL261, U87-MG1 µM PF-8380 + RadiationDecreased cell survival medchemexpress.comnih.gov
Migration (Wound Healing)GL2611 µM PF-8380 + Radiation33% decrease in migration medchemexpress.comnih.gov
Migration (Wound Healing)U87-MG1 µM PF-8380 + Radiation17.9% decrease in migration medchemexpress.comnih.gov
Invasion (Transwell)GL2611 µM PF-8380 + Radiation35.6% decrease in invasion medchemexpress.comnih.gov
Invasion (Transwell)U87-MG1 µM PF-8380 + Radiation31.8% decrease in invasion medchemexpress.comnih.gov

Animal Model Selection and Experimental Design

Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacodynamics of ATX inhibitors like PF-8380. mdpi.comwalshmedicalmedia.com The selection of an appropriate model depends on the specific pathological process being investigated, ranging from inflammation to cancer. mdpi.comnih.gov

Inflammation Models: To investigate the role of ATX in inflammation, a rat air pouch model has been utilized. researchgate.netnih.gov In this model, oral administration of PF-8380 resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within the pouch, confirming that ATX is a major source of LPA during inflammation. researchgate.netnih.gov An adjuvant-induced arthritis model in rats has also been used to show that PF-8380 can reduce inflammatory hyperalgesia. researchgate.net

Cancer Models: A variety of cancer models have been employed to study the anti-tumor potential of PF-8380.

Xenograft Models: A heterotopic GL261 mouse tumor model was used to assess PF-8380 as a radiosensitizer. In this design, mice bearing subcutaneous tumors were treated with PF-8380 in combination with radiation. nih.gov

Orthotopic Models: To more accurately mimic the tumor microenvironment, an orthotopic mouse model of hepatocellular carcinoma was used. This model helped demonstrate that PF-8380 could inhibit epithelial-mesenchymal transition (EMT) and autophagy in vivo. nih.gov

Angiogenesis Models: The role of ATX in tumor-induced angiogenesis has been studied using the dorsal skin fold model in mice with GL261 tumors. This model allows for direct visualization and quantification of the tumor vascular network. nih.gov

Experimental designs in these studies typically involve serpentine (B99607) sorting of animals into treatment groups to ensure uniform average tumor volumes at the start of the study. nih.gov The administration of PF-8380 is often compared against a vehicle control, and in some cases, a positive control or another treatment modality like radiation. researchgate.netnih.gov The primary endpoints often include measurements of tumor growth, changes in biomarker levels (like LPA), and assessment of processes like metastasis or angiogenesis. nih.govresearchgate.net

Q & A

Q. Q1. What is the primary mechanism of action of PF-8380 hydrochloride, and how can researchers validate its target engagement in cellular assays?

Methodological Answer: this compound is a potent autotaxin (ATX) inhibitor with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood . To validate target engagement:

Enzyme Activity Assays : Use recombinant ATX in fluorometric or colorimetric assays (e.g., FS-3 substrate) to measure lysophosphatidic acid (LPA) production inhibition.

Cellular Assays : Monitor LPA levels in cell culture supernatants via LC-MS/MS after PF-8380 treatment.

Negative Controls : Include structurally unrelated ATX inhibitors (e.g., HA130) to confirm specificity.
Reference experimental protocols from for reproducibility standards.

Q. Q2. How should researchers design dose-response experiments for this compound to account for its solubility and stability in buffer systems?

Methodological Answer:

Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer (e.g., PBS with 0.1% BSA) to avoid precipitation.

Stability : Pre-test compound stability under assay conditions (e.g., 37°C, pH 7.4) using HPLC or LC-MS to confirm integrity over time.

Dose Range : Use logarithmic dilutions (e.g., 1 nM–10 µM) to capture full inhibitory curves. Include vehicle controls (DMSO ≤0.1%) to rule out solvent effects.
Refer to for detailed experimental reporting guidelines.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data between in vitro enzyme inhibition and in vivo efficacy of this compound?

Methodological Answer: Contradictions may arise from:

  • Pharmacokinetic Variability : Measure plasma/tissue drug levels via LC-MS to confirm bioavailability.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets.
  • Model Limitations : Validate in vivo models (e.g., ATX-overexpressing transgenic mice) for physiological relevance.
    Cross-reference for evolutionary and genetic variability considerations in model systems.

Q. Q4. What strategies are recommended for optimizing this compound in assays with high protein-binding interference?

Methodological Answer:

Protein-Binding Correction : Use equilibrium dialysis to determine free drug concentration and adjust dosing accordingly.

Alternative Buffers : Replace albumin-rich media with synthetic lipid carriers (e.g., cyclodextrin) to reduce nonspecific binding.

Competitive Displacement : Co-administer low-affinity displacers (e.g., ibuprofen) to increase free drug availability.
provides comparative IC50 data in protein-free vs. whole-blood matrices.

Q. Q5. How can multi-omics approaches elucidate this compound’s role in modulating autotaxin-LPA signaling in disease models?

Methodological Answer:

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify ATX-regulated pathways.

Metabolomics : Quantify LPA and related lipid species via untargeted LC-MS.

Proteomics : Use SILAC labeling to assess ATX interaction partners post-treatment.
Integrate findings with public databases (e.g., ChEMBL, PubChem) as per ’s data validation criteria.

Data Analysis and Reproducibility

Q. Q6. What statistical methods are appropriate for analyzing dose-response data from this compound experiments?

Methodological Answer:

Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.

Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous datapoints.

Replicates : Include ≥3 biological replicates and report SEM/confidence intervals.
Follow ’s guidelines for data presentation in tables and figures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.